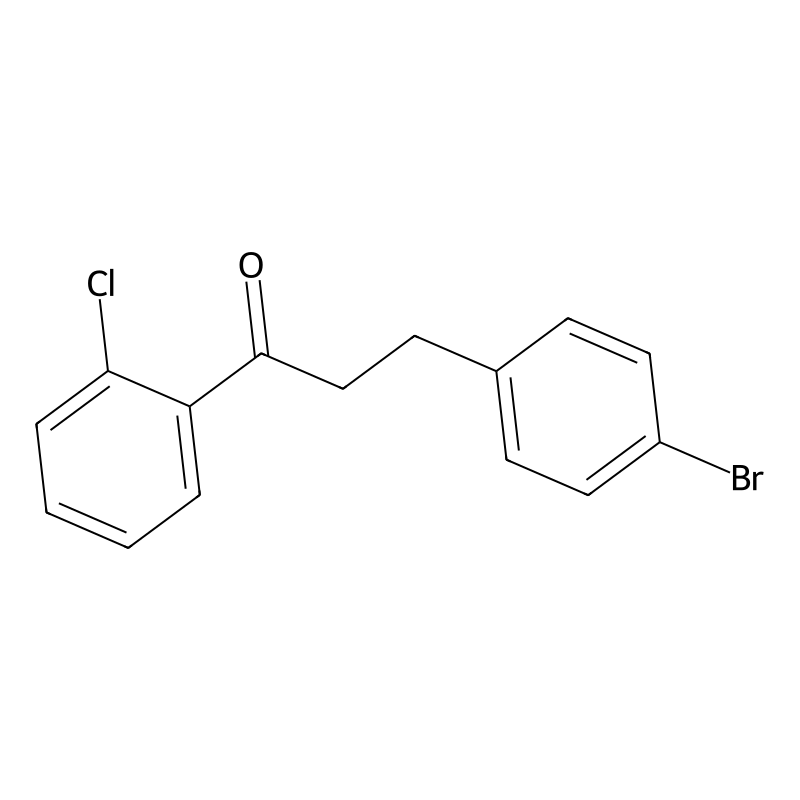3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one is an organic compound classified as an aromatic ketone. Its structure features a three-carbon chain connecting two phenyl rings, where one ring has a bromine atom at the para position and the other has a chlorine atom at the ortho position. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The molecular formula of this compound is C15H12BrClO, with a molecular weight of approximately 323.61 g/mol.
- Halogenated aromatic compounds can have irritating or toxic effects. Standard laboratory practices for handling unknown organic compounds should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
- Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The ketone can be reduced to yield secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Preliminary studies suggest that 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. These enzymes are crucial in drug metabolism, influencing the pharmacokinetics of various therapeutic agents. Inhibition of these enzymes may lead to altered drug interactions and effects, highlighting the compound's significance in pharmacological research.
The synthesis of 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes reacting 4-bromobenzoyl chloride with 2-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is generally conducted under anhydrous conditions at low temperatures (0-5°C) to maximize yield and purity. On an industrial scale, continuous flow reactors may be employed to enhance efficiency and production rates.
This compound has potential applications across various fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cytochrome P450 enzymes.
- Materials Science: Its unique structure may contribute to developing novel materials with specific properties tailored for industrial applications.
- Research: It can be utilized in studies exploring the mechanisms of drug metabolism and interactions within biological systems.
Interaction studies indicate that 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one interacts with various biological targets, particularly enzymes involved in drug metabolism. Its ability to inhibit specific cytochrome P450 enzymes suggests that it could significantly alter the pharmacokinetics of co-administered drugs, necessitating careful consideration during therapeutic use.
Several compounds share structural similarities with 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Similarity Index | Unique Features |
|---|---|---|---|
| 3-(4-Chlorophenyl)-1-(2-bromophenyl)propan-1-one | Contains bromine and chlorine on different phenyl groups | High | Different halogen positioning alters reactivity |
| 3-(4-Fluorophenyl)-1-(2-chlorophenyl)propan-1-one | Contains fluorine instead of bromine | Moderate | Fluorine may affect electronic properties |
| 3-(4-Bromophenyl)-1-(2-methylphenyl)propan-1-one | Contains methyl group on one phenyl ring | Moderate | Methyl group influences electronic properties |
| 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one | Contains additional fluorine substituent | Moderate | Unique combination of halogens enhances reactivity |
The specific arrangement of bromine and chlorine substituents on distinct phenyl groups sets 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one apart from similar compounds. This unique configuration influences its chemical reactivity and potential biological interactions, making it a valuable compound for further research and application development.






